molecular formula C7H13Br2NO B11999282 2,3-Dibromo-N-tert-butylpropanamide CAS No. 1509-53-1

2,3-Dibromo-N-tert-butylpropanamide

Cat. No.: B11999282
CAS No.: 1509-53-1
M. Wt: 286.99 g/mol
InChI Key: ZQDRNOFBWKJDPZ-UHFFFAOYSA-N
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Description

2,3-Dibromo-N-tert-butylpropanamide is an organic compound with the molecular formula C7H13Br2NO. It is a brominated amide, characterized by the presence of two bromine atoms and a tert-butyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-N-tert-butylpropanamide typically involves the bromination of N-tert-butylpropanamide. The reaction is carried out by treating N-tert-butylpropanamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2 and 3 positions of the propanamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-N-tert-butylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dibromo-N-tert-butylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-N-tert-butylpropanamide involves its interaction with nucleophiles, leading to substitution reactions. The bromine atoms in the compound are highly reactive and can be easily replaced by other nucleophiles, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

2,3-Dibromo-N-tert-butylpropanamide can be compared with other brominated amides, such as:

    2,2-Dibromo-3-nitrilopropionamide: Known for its use as a biocide in industrial water applications.

    2,3-Dibromo-2-methylpropanamide:

Properties

1509-53-1

Molecular Formula

C7H13Br2NO

Molecular Weight

286.99 g/mol

IUPAC Name

2,3-dibromo-N-tert-butylpropanamide

InChI

InChI=1S/C7H13Br2NO/c1-7(2,3)10-6(11)5(9)4-8/h5H,4H2,1-3H3,(H,10,11)

InChI Key

ZQDRNOFBWKJDPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C(CBr)Br

Origin of Product

United States

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